1-benzyl-5-methylindoline-2,3-dione
Overview
Description
1-Benzyl-5-methylindoline-2,3-dione is a derivative of isatin, a significant heterocyclic compound known for its biological activity and importance in medicinal chemistry . This compound is part of the indoline-2,3-dione family, which has been extensively studied for its diverse applications in various fields.
Preparation Methods
The synthesis of 1-benzyl-5-methylindoline-2,3-dione typically involves the reaction of 5-methylisatin with benzyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into the corresponding indoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include quinones, reduced indoline derivatives, and substituted indoline compounds.
Scientific Research Applications
1-Benzyl-5-methylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-benzyl-5-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
1-Benzyl-5-methylindoline-2,3-dione can be compared with other similar compounds such as:
5-Methylindoline-2,3-dione: This compound lacks the benzyl group but shares similar chemical properties and reactivity.
1-Methylindoline-2,3-dione: This compound has a methyl group instead of a benzyl group, leading to differences in its chemical behavior and applications.
Indoline-2,3-dione: The parent compound of the indoline-2,3-dione family, which serves as a basis for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-14-13(9-11)15(18)16(19)17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRKXFEWQHDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366959 | |
Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99448-75-6 | |
Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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